molecular formula C15H14N2O2S B2871177 5-methoxy-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine CAS No. 890960-40-4

5-methoxy-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine

Cat. No.: B2871177
CAS No.: 890960-40-4
M. Wt: 286.35
InChI Key: QNERGWIUUXSAFU-UHFFFAOYSA-N
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Description

5-methoxy-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine is a chemical compound that belongs to the class of benzothiazole derivatives

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown . Understanding these pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action.

Action Environment

The influence of environmental factors on the compound’s action, efficacy, and stability is an important area of study . These factors can significantly impact the compound’s effectiveness and safety profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine typically involves the condensation of 5-methoxy-2-aminobenzothiazole with 3-methoxybenzaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its use as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.

Comparison with Similar Compounds

Similar Compounds

  • 5-methoxy-2-aminobenzothiazole
  • 3-methoxybenzaldehyde
  • 2-aminobenzothiazole

Uniqueness

5-methoxy-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced bioactivity, improved solubility, or greater stability under various conditions.

Properties

IUPAC Name

5-methoxy-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-18-11-5-3-4-10(8-11)16-15-17-13-9-12(19-2)6-7-14(13)20-15/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNERGWIUUXSAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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